molecular formula C15H17N3O2S B14733576 4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide CAS No. 5462-41-9

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide

Katalognummer: B14733576
CAS-Nummer: 5462-41-9
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: NJZFOUCNWGZNLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C15H17N3O2S and a molecular weight of 303.38 g/mol . This compound is known for its unique structure, which includes an amino group, a sulfonamide group, and a substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The industrial production process may also involve purification steps, such as recrystallization or chromatography, to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide
  • **Benzenesulfonic acid, 4-amino-, 2-[1-(4-methylphenyl)ethylidene]hydrazide

Comparison

Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of both amino and sulfonamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

5462-41-9

Molekularformel

C15H17N3O2S

Molekulargewicht

303.4 g/mol

IUPAC-Name

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C15H17N3O2S/c1-11-3-5-13(6-4-11)12(2)17-18-21(19,20)15-9-7-14(16)8-10-15/h3-10,18H,16H2,1-2H3

InChI-Schlüssel

NJZFOUCNWGZNLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.